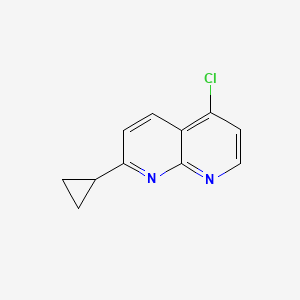

5-Chloro-2-cyclopropyl-1,8-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClN2 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

5-chloro-2-cyclopropyl-1,8-naphthyridine |

InChI |

InChI=1S/C11H9ClN2/c12-9-5-6-13-11-8(9)3-4-10(14-11)7-1-2-7/h3-7H,1-2H2 |

InChI Key |

WNNAUPHGFUAZTA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=NC3=NC=CC(=C3C=C2)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 5 Chloro 2 Cyclopropyl 1,8 Naphthyridine and Analogous Derivatives

Foundational Synthetic Approaches to 1,8-Naphthyridine (B1210474) Core Systems

The assembly of the bicyclic 1,8-naphthyridine ring system is achievable through several classic and contemporary cyclization strategies. These methods typically involve the construction of the second pyridine (B92270) ring onto a pre-existing, appropriately substituted pyridine precursor.

Friedlander Reaction and its Variants for 1,8-Naphthyridine Synthesis

The Friedlander annulation is one of the most fundamental and widely used methods for synthesizing 1,8-naphthyridines. nih.gov The reaction involves the condensation of a 2-aminopyridine (B139424) derivative bearing a carbonyl group at the 3-position (such as 2-aminonicotinaldehyde) with a compound containing a reactive α-methylene group (e.g., a ketone, aldehyde, or dicarbonyl compound). researchgate.net The reaction is typically catalyzed by either an acid or a base. researchgate.net

The general mechanism proceeds via an initial aldol-type condensation between the α-methylene compound and the aldehyde on the aminopyridine, followed by cyclization and subsequent dehydration to form the aromatic 1,8-naphthyridine ring. nih.gov

Numerous variations of the Friedlander reaction have been developed to improve yields, simplify procedures, and promote green chemistry principles. These include the use of ionic liquids as both solvent and catalyst, solvent-free grinding conditions, and biocompatible catalysts like choline (B1196258) hydroxide (B78521) in aqueous media. researchgate.netresearchgate.netorganic-chemistry.org These modern approaches often offer advantages such as milder reaction conditions, shorter reaction times, and easier product isolation. researchgate.netorganic-chemistry.org

Table 1: Examples of Friedlander Synthesis of 1,8-Naphthyridine Derivatives

Combes Reaction and its Applications in 1,8-Naphthyridine Synthesis

The Combes reaction is another classical method, typically used for quinoline (B57606) synthesis, which can be adapted for 1,8-naphthyridines. ekb.eg The reaction involves the acid-catalyzed condensation of an aminopyridine with a β-diketone. ekb.egwikipedia.org For the synthesis of a 1,8-naphthyridine, a 2-aminopyridine or a 2,6-diaminopyridine (B39239) would serve as the starting material. ekb.eg

The mechanism begins with the formation of a Schiff base (enamine) intermediate from the reaction of the amino group with one of the carbonyls of the β-diketone. wikipedia.org Subsequent acid-catalyzed intramolecular cyclization onto the pyridine ring, followed by dehydration, yields the final aromatic naphthyridine product. wikipedia.org Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation, facilitating both the condensation and cyclization steps. ekb.eg For instance, the condensation of 2,6-diaminopyridine with various 1,3-diketones in the presence of PPA has been shown to produce 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. ekb.eg

Conrad-Limpach Synthesis Principle Applied to 1,8-Naphthyridines

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (4-quinolones), and its principles can be extended to the synthesis of 4-hydroxy-1,8-naphthyridines (1,8-naphthyridin-4-ones). ekb.egsynarchive.com This reaction involves the condensation of an aminopyridine with a β-ketoester. ekb.eg Using a 2-aminopyridine as the starting amine leads to the 1,8-naphthyridine core. ekb.eg

The synthesis proceeds in two main stages. First, the 2-aminopyridine reacts with the β-ketoester, typically under milder conditions, to form a vinylogous amide intermediate (an enaminone). synarchive.com The regioselectivity of this initial step is temperature-dependent; reaction at the keto group is favored at lower temperatures. synarchive.com The second stage involves the thermal cyclization of this intermediate at high temperatures (often around 250 °C), usually in a high-boiling solvent like diphenyl ether, to afford the 1,8-naphthyridin-4-one product. ekb.egacs.org For example, the reaction of 6-methyl-2-aminopyridine with ethyl acetoacetate, followed by high-temperature cyclization, yields 2,7-dimethyl-1,8-naphthyridin-4(1H)-one. ekb.eg

Multi-Component Reactions for the Assembly of 1,8-Naphthyridines

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like 1,8-naphthyridines in a single synthetic operation. acs.org These reactions combine three or more starting materials in a one-pot process to form a product that contains portions of all the initial reactants. acs.org

A common MCR strategy for 1,8-naphthyridines involves the three-component condensation of a 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or an ethyl cyanoacetate. organic-chemistry.orgacs.org These reactions can be catalyzed by various catalysts, including Lewis acids. For example, N-bromosulfonamides have been used to catalyze the reaction between substituted 2-aminopyridines, various aldehydes, and malononitrile at room temperature to afford highly functionalized 1,8-naphthyridine derivatives in good to high yields. acs.org This approach allows for significant structural diversity in the final products by simply varying the three starting components. acs.org

Table 2: Examples of Multi-Component Synthesis of 1,8-Naphthyridine Derivatives

Targeted Synthesis of Chlorinated 1,8-Naphthyridine Derivatives

While the foundational methods build the core ring system, the synthesis of a specifically substituted analog like 5-Chloro-2-cyclopropyl-1,8-naphthyridine requires additional, targeted strategies to introduce the substituents at the desired positions. The introduction of the cyclopropyl (B3062369) group at C-2 can often be accomplished by using a cyclopropyl-containing building block in one of the foundational reactions (e.g., cyclopropyl methyl ketone in a Friedlander synthesis). The introduction of a chlorine atom at C-5 is more complex and often requires a dedicated step.

Strategies for Introducing Chlorine at the C-5 Position of the 1,8-Naphthyridine Ring

Direct regioselective chlorination of an unsubstituted 1,8-naphthyridine ring at the C-5 position is challenging due to the electronic nature of the heterocyclic system, which can lead to mixtures of products. Therefore, indirect methods starting from a pre-functionalized 1,8-naphthyridine are generally employed.

One of the most effective strategies involves the conversion of a hydroxyl group at the C-5 position into a chlorine atom. A 1,8-naphthyridin-5-ol or its tautomeric 1,8-naphthyridin-5(1H)-one precursor can be synthesized and subsequently treated with a strong chlorinating agent. Phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), is a standard reagent for this type of transformation, effectively converting the hydroxyl or oxo group into a chloro substituent. researchgate.netnih.gov

Another powerful strategy relies on the Sandmeyer reaction. This method begins with a 5-amino-1,8-naphthyridine precursor. The amino group is first converted into a diazonium salt by treatment with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. kashanu.ac.ir The resulting diazonium salt is then displaced by a chloride ion, typically using a copper(I) chloride (CuCl) catalyst, to yield the desired 5-chloro-1,8-naphthyridine. kashanu.ac.ir This method is particularly valuable for introducing halogens onto aromatic rings where direct halogenation is not feasible or selective. For example, the synthesis of certain 5-amino nih.govekb.egsynarchive.comtriazolo[4,3-a] ekb.egnaphthyridine derivatives has been achieved by the amination of a 5-chloro precursor, demonstrating the viability of this chloro-intermediate in building more complex structures. kashanu.ac.ir

Precursors and Intermediate Synthesis for 5-Chloro-1,8-Naphthyridine Scaffolds

The synthesis of the 1,8-naphthyridine core is a foundational step in obtaining the target compound. Various classical and modern synthetic methods are employed to construct this bicyclic heterocycle. The Friedländer annulation is a prominent method, typically involving the base- or acid-catalyzed condensation of a 2-aminopyridine-3-carbonyl compound with a molecule containing an activated methylene group (e.g., a ketone or aldehyde). acs.orgacs.org This reaction has been adapted for green chemistry principles, utilizing water as a solvent and choline hydroxide as a catalyst for gram-scale synthesis. acs.org

A particularly relevant method for introducing the chloro-substituent is the Vilsmeier-Haack reaction. This approach can achieve cyclization and functionalization simultaneously. For instance, the reaction of N-(pyridine-2-yl) acetamide (B32628) with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) can yield 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg This process provides a direct route to a chlorinated 1,8-naphthyridine scaffold, which can then be further modified.

One-pot, three-component reactions represent an efficient strategy for synthesizing substituted 1,8-naphthyridines. A notable example involves the sequence of Knoevenagel condensation, Michael addition, and cyclization, which combines an aromatic aldehyde, malononitrile, and a 2-aminopyridine in the presence of a bifunctional catalyst to generate the naphthyridine ring system under ambient conditions. rsc.org To achieve the 5-chloro substitution pattern, a 2-amino-6-chloropyridine (B103851) could foreseeably be used as the starting pyridine component in such multi-component strategies.

| Precursor/Intermediate | Synthetic Method | Key Reagents | Reference |

| Substituted 1,8-Naphthyridines | Friedländer Reaction | 2-aminonicotinaldehyde, Active methylene carbonyls, Choline hydroxide | acs.org |

| 2-Chloro-3-formyl-1,8-naphthyridine | Vilsmeier-Haack Cyclization | N-(pyridine-2-yl) acetamide, POCl₃, DMF | ekb.eg |

| 1,8-Naphthyridine Derivatives | One-Pot Three-Component Reaction | Aromatic aldehydes, Malononitrile, 2-Aminopyridine | rsc.org |

Targeted Synthesis of Cyclopropyl-Substituted 1,8-Naphthyridine Derivatives

The incorporation of a cyclopropyl group into organic molecules is a key strategy in medicinal chemistry, often used to enhance metabolic stability, potency, or to serve as a rigid linker. scientificupdate.com

Several strategies can be envisioned for introducing the cyclopropyl group at the C-2 position of the 1,8-naphthyridine ring.

Synthesis from Cyclopropyl-Containing Precursors: A common and direct approach is to build the naphthyridine ring using a starting material that already contains the cyclopropyl moiety. The Friedländer synthesis can be adapted by condensing a 2-aminopyridine-3-carbaldehyde with a ketone bearing a cyclopropyl group, such as cyclopropyl methyl ketone. This method directly installs the desired group at the C-2 position. The synthesis of related compounds like 2-cyclopropyl- nih.govresearchgate.netnaphthyridine-3-carboxylic acid ethyl ester suggests the viability of this approach, where the synthesis likely begins with cyclopropyl-functionalized building blocks. researchgate.net

Cross-Coupling Reactions: Modern cross-coupling reactions offer a powerful alternative. Starting with a 2-halo-1,8-naphthyridine (for example, 2-chloro-1,8-naphthyridine), a palladium- or nickel-catalyzed cross-coupling reaction with a cyclopropyl-organometallic reagent can be employed. Reagents such as cyclopropylboronic acid (in Suzuki coupling), cyclopropylzinc halides (in Negishi coupling), or cyclopropylmagnesium halides (in Kumada coupling) are suitable for this purpose. This method allows for the late-stage introduction of the cyclopropyl group onto a pre-formed naphthyridine core.

Grignard Reactions: The synthesis of certain 2-cyclopropyl-1,8-naphthyridine derivatives has been accomplished using Grignard reactions. For example, the reaction of a N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide with a cyclopropyl magnesium halide could potentially be used to form a cyclopropyl ketone at the C-2 position, which could then be further modified. nih.govnih.gov

| Synthetic Approach | Description | Key Reagents/Intermediates |

| Friedländer Annulation | Condensation of a 2-aminopyridine derivative with a cyclopropyl-containing ketone. | 2-Aminopyridine-3-carbaldehyde, Cyclopropyl methyl ketone |

| Cross-Coupling | Reaction of a 2-halo-1,8-naphthyridine with a cyclopropyl organometallic reagent. | 2-Chloro-1,8-naphthyridine, Cyclopropylboronic acid, Palladium catalyst |

| Grignard Reaction | Addition of a cyclopropyl Grignard reagent to an appropriate naphthyridine precursor. | N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide, Cyclopropylmagnesium bromide |

The introduction of an unsubstituted cyclopropyl group directly onto the C-2 position of the aromatic 1,8-naphthyridine ring does not generate a new stereocenter at the point of attachment. The cyclopropane (B1198618) ring itself is planar, and its connection to the flat aromatic system does not result in stereoisomers such as enantiomers or diastereomers. Therefore, for the synthesis of this compound, stereochemical considerations related to the introduction of this specific group are generally not a primary concern. If substituted cyclopropyl groups were to be introduced, the potential for cis/trans isomerism would need to be addressed during the synthesis of the cyclopropyl-containing building block itself. The available literature on the synthesis of closely related analogues does not indicate specific stereochemical challenges in the formation of the 2-cyclopropyl-1,8-naphthyridine bond. nih.govorientjchem.org

Convergent and Divergent Synthetic Routes to this compound

The assembly of the target molecule can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and flexibility.

Divergent Synthesis: A divergent route begins with a common, pre-formed core which is then functionalized in separate branches to produce different analogues. For the target molecule, one could start with 2-cyclopropyl-1,8-naphthyridine. The subsequent key step would be the regioselective chlorination at the C-5 position. This requires careful selection of chlorinating agents and reaction conditions to achieve the desired isomer over other possible chlorinated products. Alternatively, a synthesis could commence from a 5-chloro-1,8-naphthyridine intermediate, followed by the introduction of the cyclopropyl group at the C-2 position via one of the methods described previously, such as a palladium-catalyzed cross-coupling reaction.

Convergent Synthesis: In a convergent strategy, key fragments of the molecule are synthesized independently and then combined in the final stages. A plausible convergent route would involve the synthesis of a 2-amino-6-chloropyridine-3-carbaldehyde fragment and a separate synthesis of a cyclopropyl-containing species, such as a cyclopropyl methyl ketone. The final step would be the condensation of these two fragments, for example, via a Friedländer reaction, to assemble the complete this compound structure in a single, ring-forming step. This approach is often more efficient for complex molecules as it maximizes the yield of the final steps.

To enhance synthetic efficiency, reduce waste, and shorten reaction times, cascade and one-pot reactions are highly desirable. These processes involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates.

The synthesis of 1,8-naphthyridines can be achieved through a one-pot, three-component protocol involving an aromatic aldehyde, malononitrile, and 2-aminopyridine, which proceeds through a Knoevenagel condensation–Michael addition–cyclization sequence. rsc.org By employing a suitably substituted 2-aminopyridine, such as 2-amino-6-chloropyridine, this method could be adapted to construct the 5-chloro-1,8-naphthyridine core in a single step. The subsequent introduction of the cyclopropyl group would then complete the synthesis. While not explicitly documented for the target molecule, cascade reactions, such as the Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition, have been successfully used to create complex, fused naphthyridine systems and highlight the power of such strategies in heterocyclic chemistry. mdpi.com

Spectroscopic Characterization Techniques for Synthesized this compound and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of 1,8-naphthyridine derivatives. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the 1,8-naphthyridine core, the aromatic protons typically appear as multiplets or distinct doublets and triplets in the downfield region (usually δ 7.0-9.0 ppm). The protons of the cyclopropyl group at the C2 position exhibit characteristic signals in the upfield region, typically as multiplets. The chemical shifts and coupling constants (J values) are critical for assigning the specific positions of substituents on the naphthyridine ring. For instance, in derivatives of 2-chloro-3-formyl-1,8-naphthyridine, the proton at C4 appears as a singlet around δ 7.99 ppm, while the protons at C5, C6, and C7 show characteristic doublet and triplet patterns between δ 7.11 and 8.68 ppm. ekb.eg

Interactive Table 1: Representative ¹H NMR Spectral Data for a 2-Cyclopropyl-1,8-naphthyridine Analog

Data below is illustrative for analogous structures and may not represent the exact values for this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthyridine H-4 | ~8.20 | d | ~8.0 |

| Naphthyridine H-5 | ~7.50 | dd | ~8.0, 4.5 |

| Naphthyridine H-6 | ~8.70 | d | ~4.5 |

| Naphthyridine H-7 | ~8.00 | s | - |

| Cyclopropyl CH | ~2.30 | m | - |

| Cyclopropyl CH₂ | ~1.20-1.40 | m | - |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural information, helping to confirm the connectivity of the different parts of the molecule. Electron ionization (EI) or electrospray ionization (ESI) techniques are commonly used. For related chloro-substituted heterocyclic compounds, the mass spectrum characteristically displays isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key diagnostic feature.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The 1,8-naphthyridine ring system exhibits characteristic absorption bands. Key vibrational frequencies include C=C and C=N stretching vibrations within the aromatic rings, typically observed in the 1600-1450 cm⁻¹ region. ekb.eg The C-H stretching vibrations of the aromatic and cyclopropyl groups appear around 3100-3000 cm⁻¹. The presence of the C-Cl bond would be indicated by a stretching vibration in the fingerprint region, typically between 800 and 600 cm⁻¹.

Interactive Table 2: Characteristic IR Absorption Frequencies for Substituted 1,8-Naphthyridine Derivatives

| Functional Group/Vibration | Characteristic Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (cyclopropyl) | 3000 - 2850 |

| C=N Stretch (aromatic ring) | ~1660 - 1680 |

| C=C Stretch (aromatic ring) | ~1600 - 1450 |

| C-Cl Stretch | ~800 - 600 |

The combined application of these spectroscopic methods allows for the unequivocal confirmation of the structure of this compound and its derivatives, ensuring the purity and identity of the synthesized compounds for further study. nih.gov

Iii. Chemical Transformations and Reactivity of the 5 Chloro 2 Cyclopropyl 1,8 Naphthyridine Scaffold

Halogenation and Dehalogenation Reactions

Halogenation and dehalogenation are fundamental transformations for modifying heterocyclic scaffolds. While specific literature on the 5-chloro-2-cyclopropyl-1,8-naphthyridine derivative is limited, the reactivity of the broader 1,8-naphthyridine (B1210474) class provides significant insights.

Halogenation: The introduction of additional halogen atoms onto the 1,8-naphthyridine ring typically requires forcing conditions or activation of the core. For instance, the conversion of 1,8-naphthyridinone derivatives to their corresponding chloro-naphthyridines can be achieved using reagents like phosphorus oxychloride (POCl₃). sci-hub.se A Vilsmeier-Haack type reaction on N-(pyridin-2-yl) acetamide (B32628) using a mixture of POCl₃ and dimethylformamide (DMF) can yield 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), demonstrating a method for simultaneous cyclization and chlorination. ekb.eg

Dehalogenation: The removal of a halogen atom, particularly chlorine, from the 1,8-naphthyridine ring is a crucial step for creating unsubstituted positions or for subsequent C-H functionalization. Catalytic hydrogenation is a common method for dehalogenation. For example, 5-Amino-8-bromodibenzo[c,f] nih.govresearchgate.netnaphthyridine has been successfully dehalogenated to its parent dibenzo[c,f] nih.govresearchgate.netnaphthyridine using a palladium on activated carbon (Pd/C) catalyst with a hydrogen source like sodium borohydride (B1222165) (NaBH₄) in a basic medium. sci-hub.se It is anticipated that the 5-chloro group on the 2-cyclopropyl-1,8-naphthyridine scaffold would be amenable to similar reductive dehalogenation conditions.

Furthermore, halogen-metal exchange reactions represent a powerful tool for converting aryl halides into organometallic reagents, which can then be trapped with various electrophiles. nih.gov This strategy could potentially be applied to this compound to generate a lithiated or magnesiated intermediate for further functionalization.

Amination and Alkylation of the 1,8-Naphthyridine Core

The electron-deficient nature of the naphthyridine ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, making the displacement of the C-5 chloro substituent a key synthetic strategy. libretexts.org

Amination: The chloro group at positions 2, 4, 5, or 7 of the 1,8-naphthyridine ring is susceptible to displacement by amine nucleophiles. Studies on various chloro-1,8-naphthyridines have shown that amination can proceed through different mechanisms. For example, the reaction of 3-bromo- (B131339) and 4-bromo-1,8-naphthyridine (B1338488) with potassium amide (KNH₂) in liquid ammonia (B1221849) proceeds via a 3,4-didehydro-1,8-naphthyridine intermediate. researchgate.net In contrast, direct SNAr is also common. The synthesis of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide involves the sulfonylation of 2-amino-5-chloro-1,8-naphthyridine, which itself is a valuable intermediate derived from amination. mdpi.com

Modern cross-coupling methods are also highly effective. Palladium-catalyzed amidation (a variant of the Buchwald-Hartwig amination) has been successfully applied to 2-chloro- and 2,7-dichloro-1,8-naphthyridines, allowing for the formation of C-N bonds with a wide range of amides. nih.gov This methodology is expected to be transferable to the 5-chloro position of the title compound.

Alkylation: N-alkylation of the naphthyridine nitrogen atoms can be achieved using alkyl halides, typically forming quaternary salts. nih.gov C-alkylation is more complex but can be achieved by first generating a carbanion. Deprotometalation using a strong base like butyllithium, followed by quenching with an alkyl halide such as methyl iodide or benzyl (B1604629) bromide, has been used to introduce alkyl groups onto the pyridine (B92270) rings of naphthyridine isomers. thieme-connect.de

Table 1: Representative Amination Reactions on Chloro-Naphthyridine Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

| 4-Bromo-1,8-naphthyridine | KNH₂ / liq. NH₃ | 3-Amino & 4-Amino-1,8-naphthyridine | researchgate.net |

| 2-Chloro-1,8-naphthyridine | Primary Amides, Pd(OAc)₂, Xantphos, K₂CO₃ | 2-Amido-1,8-naphthyridine | nih.gov |

| 4-Chloro-1,5-naphthyridine | Amines, Cs₂CO₃ | 4-Amino-1,5-naphthyridine | nih.gov |

| 2-Amino-5-chloro-1,8-naphthyridine | Benzenesulfonyl chlorides | N-(5-chloro-1,8-naphthyridin-2-yl)benzenesulfonamide | mdpi.com |

Substitution Reactions at Specific Positions (C-3, C-7) of the 1,8-Naphthyridine System

While the C-5 position is activated towards nucleophilic substitution, the C-3 and C-7 positions can also be functionalized, often through manipulation of pre-installed groups or via directed metalation.

C-3 Position: The C-3 position is often modified by building upon a functional handle introduced during the synthesis of the naphthyridine ring. A powerful strategy involves the use of a C-3 carboxamide derivative. For example, 2-cyclopropyl-N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide can be treated with a Grignard reagent (e.g., MeMgCl) to form a C-3 ketone, 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)ethanone. nih.gov This ketone is a versatile intermediate that can undergo further reactions:

Condensation: Reaction with various aromatic aldehydes under basic conditions (Claisen-Schmidt condensation) yields α,β-unsaturated ketones, known as chalcones [e.g., 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones]. nih.gov

Cyclization: These chalcone (B49325) intermediates can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) to form new heterocyclic rings, such as pyrazoles, attached at the C-3 position [e.g., 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines]. nih.gov

Similarly, a 2-chloro-1,8-naphthyridine-3-carbaldehyde serves as a precursor for various chalcones by condensation with different acetophenones. ekb.eg

C-7 Position: The C-7 position, being a 'para' equivalent to the N-1 nitrogen, is also an activated site for nucleophilic substitution if a suitable leaving group is present. The successful selective monoamidation and diamidation of 2,7-dichloro-1,8-naphthyridine (B19096) demonstrates the reactivity of the C-7 position. nih.gov In the context of this compound, functionalization at C-7 would typically require the synthesis of a 5,7-dihalo precursor, allowing for sequential and regioselective substitutions.

Cycloaddition Reactions and Annulation Strategies Involving 1,8-Naphthyridines

Building additional rings onto the 1,8-naphthyridine scaffold through cycloaddition and annulation reactions provides a powerful route to complex, polycyclic heterocyclic systems.

Cycloaddition: While the aromatic 1,8-naphthyridine core is generally a reluctant participant in cycloaddition reactions, its derivatives can be tailored for such transformations. For instance, the introduction of a vinyl group at the C-2 position creates a dienophile that can undergo addition reactions. rsc.org Furthermore, 1,8-naphthyridine derivatives have been used as substrates to probe the catalytic activity of thioureas in 1,3-dipolar cycloadditions, highlighting their utility in this type of reaction. acs.org

Annulation: Annulation, or ring-forming, strategies are more commonly reported.

Cascade Reactions: An intermolecular cascade annulation has been developed for the synthesis of dihydrobenzo[b] nih.govresearchgate.netnaphthyridine-ylidene-pyrrolidinetriones. This reaction proceeds via a 1,4-Michael addition followed by an SNAr process, effectively building a new fused ring system. nih.govrsc.org

Tandem Reactions: Annulated 1,8-naphthyridines can be synthesized in a one-pot, multi-component reaction involving an aromatic aldehyde, malononitrile (B47326) dimer, and an enehydrazinoketone. This process proceeds through a tandem Knoevenagel–Michael reaction sequence. researchgate.net

Ring Transformation: In some cases, the naphthyridine ring itself can undergo transformation. Treatment of 4-chloro-1,8-naphthyridines with hydrazine hydrate at high temperatures can induce a ring-opening and re-cyclization sequence to afford pyrazol-5-ylpyridines. rsc.org

Functional Group Interconversions on this compound

Functional group interconversions (FGIs) on substituents attached to the naphthyridine core are essential for elaborating the molecular structure. The C-3 position of the 2-cyclopropyl variant is a particularly well-explored site for such transformations.

Starting with a C-3 carbaldehyde or carboxylate group, a diverse array of functionalities can be introduced.

From Carbaldehyde: 2-Chloro-1,8-naphthyridine-3-carbaldehyde is a versatile precursor. It can be converted into:

Hydrazones: Condensation with hydrazine hydrate. researchgate.net

Tetrazoles: Reaction with sodium azide (B81097) leads to cyclization, forming a fused tetrazolo[1,5-a] nih.govresearchgate.netnaphthyridine system via an unstable 2-azido intermediate. researchgate.net

Mercapto derivatives: Treatment with sodium sulfide (B99878) displaces the C-2 chlorine to yield a 2-mercapto-1,8-naphthyridine-3-carbaldehyde. researchgate.net

Chalcones: As mentioned previously, it undergoes Claisen-Schmidt condensation with ketones. ekb.eg These chalcones can be further functionalized, for example, by bromination or iodination of the double bond. ekb.eg

From Carboxylic Acid/Esters: A C-3 carboxylic acid or its ester derivative can be converted into amides and other related functionalities. A notable example is the synthesis of N-(2-Cyclopropyl- nih.govresearchgate.netnaphthyridine-3-carbonyl)-guanidine, a key step in creating more complex side chains. researchgate.net

Table 2: Functional Group Interconversions Starting from C-3 Substituted 1,8-Naphthyridines

| Starting Functional Group at C-3 | Reagent(s) | Resulting Functional Group/System | Reference |

| Carbaldehyde | Sodium Azide (NaN₃) | Fused Tetrazole Ring | researchgate.net |

| Carbaldehyde | Sodium Sulfide (Na₂S) | C-2 Mercapto Group | researchgate.net |

| Ketone (from Carboxamide) | Ar-CHO, NaOH | Chalcone (α,β-unsaturated ketone) | nih.gov |

| Chalcone | Hydrazine Hydrate (N₂H₄·H₂O) | Pyrazole Ring | nih.gov |

| Carboxylic Acid/Ester | Guanidine | Carbonyl-guanidine | researchgate.net |

Iv. Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,8 Naphthyridine Derivatives

Influence of Substituents on Chemical Reactivity and Interactions

The nature and position of substituents on the 1,8-naphthyridine (B1210474) ring system play a pivotal role in determining the molecule's electronic properties, steric profile, and potential for intermolecular interactions. These factors collectively dictate the chemical reactivity and the types of non-covalent bonds the molecule can form.

Halogen atoms, such as chlorine, are frequently incorporated into medicinal compounds to modulate their physicochemical properties. The introduction of a chlorine atom at the C-5 position of the 1,8-naphthyridine ring can influence the molecule's electron distribution through inductive and resonance effects. This alteration in electronic character can affect the reactivity of the entire ring system. For instance, the Vilsmeir-Haack cyclization reaction is a key step in the synthesis of derivatives like 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569), which serves as a precursor for more complex molecules. ekb.eg The presence of the chlorine atom provides a reactive site for further functionalization through nucleophilic substitution reactions, allowing for the diversification of the 1,8-naphthyridine library.

The cyclopropyl (B3062369) group is a unique substituent that introduces conformational rigidity and alters the lipophilicity of a molecule. beilstein-journals.org When attached at the C-2 position of the 1,8-naphthyridine scaffold, the cyclopropyl ring can influence the orientation of other substituents and affect how the molecule binds to its target. The strained three-membered ring has a distinct electronic character, behaving similarly to a double bond in some contexts, which can impact pi-stacking interactions. The synthesis of 2-cyclopropyl-1,8-naphthyridine derivatives has been explored, leading to compounds with notable antibacterial activity. nih.govresearchgate.net The presence of this group is a key feature in some biologically active 1,8-naphthyridine derivatives. researchgate.net

The C-3 and C-7 positions of the 1,8-naphthyridine ring are common sites for modification to tune the compound's properties.

C-3 Position: Modifications at the C-3 position, often involving the introduction of carboxamide or carbonitrile groups, have been shown to be critical for various biological activities. tandfonline.comrsc.orgnih.gov For instance, a series of 1,8-naphthyridine-3-carboxamide derivatives demonstrated significant anticancer potential. tandfonline.comnih.gov Structure-activity relationship studies have indicated that incorporating different amino acids, cycloalkyl, aryl, or heteroaryl groups at this position can enhance binding efficiency and potency. tandfonline.comnih.gov

C-7 Position: The C-7 position is another key site for substitution. In the context of fluoroquinolone antibiotics, which often feature a 1,8-naphthyridine core, modifications at C-7 are crucial for determining the antibacterial spectrum and potency. researchgate.net For example, introducing various substituted phenyl rings at the N-1 position and modifying the C-7 position can lead to potent topoisomerase II inhibitors. nih.gov

Interactive Data Table: Effect of C-3 and C-7 Substituents on Anticancer Activity

| Compound Series | C-3 Modification | C-7 Substituent | Observed Activity | Reference |

| Naphthyridine-3-carboxamides | Cyclic and open-chain amino acids | Methyl | Promising in vitro cytotoxic activity | researchgate.net |

| 2-phenyl-1,8-naphthyridines | Variable substituents | Methyl | Significant anticancer activity against MCF7 | researchgate.net |

| 1,4-dihydro-4-oxo-1-propargyl-1,8-naphthyridine-3-carboxamides | Carboxamide derivatives | Varied | Potent anticancer activity | nih.gov |

Design Principles for Modulating Molecular Interactions within 1,8-Naphthyridine Frameworks

The design of effective 1,8-naphthyridine-based compounds relies on a deep understanding of molecular interactions. nih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, govern the binding of the molecule to its biological target.

The development of chemical libraries of 1,8-naphthyridine derivatives often employs rational design strategies to maximize the diversity and potential for biological activity. researchgate.netrsc.org One common approach is molecular hybridization, where pharmacophoric units from different known active molecules are combined into a single framework. nih.gov For example, combining the 1,8-naphthyridine scaffold with piperazine (B1678402) and benzamide (B126) moieties has been used to design new antitubercular agents. nih.gov Greener synthesis methods, such as the Friedländer reaction in water, are also being developed to create libraries of substituted 1,8-naphthyridines in an environmentally friendly manner. rsc.org

Computational chemistry plays a vital role in modern drug design and the exploration of SAR. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are used to predict the biological activity of novel 1,8-naphthyridine derivatives and to understand their binding modes at a molecular level.

QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netdntb.gov.ua These models can help identify key molecular descriptors that are important for activity and can be used to predict the potency of newly designed compounds. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. rsc.orgdntb.gov.ua For 1,8-naphthyridine derivatives, docking studies have been used to investigate their interactions with targets like DNA topoisomerase II and enoyl-ACP reductase, providing insights into their mechanism of action. rsc.orgdntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor complex, assessing its stability and the nature of intermolecular interactions over time. rsc.orgnih.gov

Interactive Data Table: Computational Approaches in 1,8-Naphthyridine Research

| Computational Method | Application | Target/System | Key Findings | Reference |

| 2D-QSAR | Predict HIV-1 integrase inhibition | HIV-1 Integrase | Identified key descriptors for activity prediction | researchgate.net |

| QSAR & Molecular Docking | Design of anticancer agents | DNA Topoisomerase II | Identified novel ligands with superior binding affinities | dntb.gov.ua |

| Molecular Docking & MD Simulations | Evaluation of anti-tubercular agents | Enoyl-ACP reductase (InhA) | Elucidated binding patterns and complex stability | rsc.orgnih.gov |

V. Computational Chemistry and Theoretical Studies on 1,8 Naphthyridine Systems

Molecular Docking Investigations on 1,8-Naphthyridine (B1210474) Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, enabling the characterization of the binding mode and affinity. This method has been instrumental in identifying and optimizing 1,8-naphthyridine derivatives as inhibitors of various enzymes and receptors.

Molecular docking studies have successfully elucidated the binding modes of 1,8-naphthyridine derivatives within the active sites of several biological targets. For instance, in the context of anticancer drug design, docking simulations of novel 1,8-naphthyridine derivatives with DNA topoisomerase II have revealed crucial interactions. These studies have shown that the ligands can fit into the binding pocket of the enzyme, with binding affinities superior to some standard drugs. dntb.gov.ua The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which collectively contribute to the stability of the ligand-protein complex. For example, the docked orientation of certain derivatives has shown hydrogen bond interactions with key amino acid residues like TYR-158 and halogen bonding with residues such as GLY-104. nih.gov Similarly, when targeting the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, docking analyses have helped in understanding the binding patterns of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues within the active site. nih.govrsc.org

In the pursuit of anti-Parkinson's agents, molecular docking has been employed to assess the potential of 1,8-naphthyridine derivatives to act as A2A adenosine (B11128) receptor antagonists. nih.gov These in silico studies have predicted that modifications at the 3rd position of the 1,8-naphthyridine nucleus can enhance binding efficiency. nih.gov The docking poses of these compounds within the A2A receptor have highlighted the key interactions responsible for their potential antagonistic activity.

The following interactive table summarizes representative binding interactions of 1,8-naphthyridine derivatives with various biological targets as identified through molecular docking studies.

| Target Protein | PDB ID | 1,8-Naphthyridine Derivative | Key Interacting Residues | Type of Interaction | Reference |

| DNA Topoisomerase II | 1ZXM | Novel Designed Ligands (L1-L5) | Not Specified | Superior Binding Affinities | dntb.gov.ua |

| Enoyl-ACP Reductase (InhA) | 4TZK | ANA-12 | TYR-158, PRO-156, GLY-104 | Hydrogen Bond, Aromatic Bonding, Halogen Bonding | nih.gov |

| Human A2A Receptor | Not Specified | 10c, 13b | Not Specified | High Docking Scores | nih.gov |

| Human Estrogen Receptor | 1ERR | C3, C13 | Not Specified | Favorable Docking Scores | researchgate.net |

| MepA Efflux Pump | Not Specified | Sulfonamide Derivatives | Not Specified | Favorable Pharmacokinetic Profile | nih.gov |

Beyond elucidating binding modes, molecular docking is a valuable tool for predicting the binding affinity and selectivity of 1,8-naphthyridine derivatives. The docking score, a numerical value that estimates the binding free energy, is often used to rank and prioritize compounds for synthesis and biological evaluation. For instance, newly designed 1,8-naphthyridine ligands have exhibited superior binding affinities (docking scores from -9.3 to -8.9 kcal/mol) against DNA topoisomerase II compared to standard drugs. dntb.gov.ua In another study targeting the same enzyme, a different set of derivatives showed significant interactions. researchgate.net

When investigating potential anti-breast cancer agents, molecular docking studies of novel 1,8-naphthyridine derivatives against the human estrogen receptor revealed that most of the compounds had better binding energies than the standard drug Tamoxifen. researchgate.net Specifically, compounds C3 and C13 demonstrated superior docking scores. researchgate.net The predicted drug-likeness and pharmacokinetic properties of these high-affinity compounds were also found to be within acceptable ranges for drug development. researchgate.net

The selectivity of these compounds for their intended target over other proteins is a critical aspect of drug design. While direct prediction of selectivity through docking alone can be challenging, comparing the docking scores of a ligand against a panel of different targets can provide valuable insights into its potential selectivity profile. Structure-activity relationship (SAR) studies, often guided by docking results, have shown that modifications at various positions of the 1,8-naphthyridine scaffold can significantly influence binding efficiency and potency. nih.gov

The table below presents a summary of predicted binding affinities for various 1,8-naphthyridine derivatives against their respective targets.

| 1,8-Naphthyridine Derivative | Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Comparison to Standard | Reference |

| Designed Ligands (L1-L5) | DNA Topoisomerase II | -8.9 to -9.3 | Superior to Bevacizumab (-6.0) | dntb.gov.ua |

| ANA-12 | Enoyl-ACP Reductase (InhA) | -8.424 | Co-crystal ligand (-11.08) | nih.gov |

| 10c | Human A2A Receptor | -8.407 | Comparable to Bound Ligand | nih.gov |

| 13b | Human A2A Receptor | -8.562 | Comparable to Bound Ligand | nih.gov |

| C3 | Human Estrogen Receptor | -147.054 | Superior to Tamoxifen (-137.807) | researchgate.net |

| C13 | Human Estrogen Receptor | -147.819 | Superior to Tamoxifen (-137.807) | researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, properties, and reactivity of molecules. DFT calculations provide valuable information about the distribution of electrons, orbital energies, and other electronic descriptors that can be correlated with the biological activity of 1,8-naphthyridine derivatives.

DFT calculations have been employed to determine the electronic properties of 1,8-naphthyridine derivatives, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can more readily participate in chemical reactions. These electronic properties have been correlated with the cytotoxic and antitumor activities of substituted 1,8-naphthyridine derivatives. researchgate.net

In silico studies have utilized DFT to optimize the 2-dimensional structures of 1,8-naphthyridine analogs before performing further computational analyses like QSAR and molecular docking. dntb.gov.ua This initial geometry optimization is crucial for obtaining accurate predictions of binding modes and affinities. Furthermore, DFT studies have been used to assess the stability of promising anti-breast cancer candidates identified through molecular docking. researchgate.net

Conformational analysis, often performed using DFT methods, is essential for understanding the three-dimensional structure of flexible molecules and identifying their low-energy conformations. The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target. While specific DFT conformational analysis on 5-Chloro-2-cyclopropyl-1,8-naphthyridine is not detailed in the provided context, this approach is generally applied to 1,8-naphthyridine systems to understand their preferred geometries and the energetic barriers between different conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of 1,8-Naphthyridine Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes over time. By simulating the movements of atoms and molecules, MD can provide insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules in the binding process.

MD simulations have been used to investigate the stability, confirmation, and intermolecular interactions of highly active 1,8-naphthyridine derivatives with their target proteins. For example, 100 ns MD simulations were performed to study the complex of a potent anti-mycobacterial compound, ANA-12, with the InhA enzyme. nih.govrsc.org Such simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding modes predicted by molecular docking.

In the context of potential anti-Parkinson's agents, MD simulation studies have suggested that certain 1,8-naphthyridine derivatives would form a stable complex with the human A2A receptor, reinforcing the findings from molecular docking. nih.gov The stability of the ligand within the binding pocket over the simulation time is a strong indicator of its potential as a drug candidate. Theoretical studies on substituted 1,8-naphthyridines have also utilized molecular modeling to correlate their electronic properties with their biological activity. researchgate.net

Conformational Stability and Flexibility in Solution

Quantum chemical calculations, such as Density Functional Theory (DFT), can also be used to determine the relative energies of different conformers in the gas phase or with implicit solvent models. researchgate.net These calculations provide a static picture of conformational preferences, which can complement the dynamic information obtained from MD simulations. For instance, DFT can be used to calculate the energy profile for the rotation of the cyclopropyl (B3062369) group, identifying the most stable orientations.

Intermolecular Interactions in Dynamic Environments

The non-covalent interactions between 1,8-naphthyridine derivatives and their surrounding environment, particularly in a dynamic aqueous solution, are crucial for their solubility, transport, and ultimately their biological activity. Molecular dynamics simulations are a primary tool for studying these intricate intermolecular interactions. nih.gov

In an aqueous environment, water molecules can form hydrogen bonds with the nitrogen atoms of the 1,8-naphthyridine core. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a measure of the solute-solvent interaction strength. mdpi.com The simulations can also reveal the organization of water molecules around the hydrophobic regions of the molecule, such as the cyclopropyl and chloro-substituted parts of this compound.

Furthermore, MD simulations can be used to study the interactions of 1,8-naphthyridine analogues with other molecules in the solution, such as ions or biological macromolecules. researchgate.net By analyzing the simulation trajectories, it is possible to identify key interaction sites and the nature of the forces involved, which can include hydrogen bonds, van der Waals forces, and electrostatic interactions. This information is invaluable for understanding how these molecules behave in a complex biological milieu.

In Silico ADME Prediction (Focusing on Physicochemical Descriptors for Chemical Design, excluding clinical relevance)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern chemical design, allowing for the early assessment of the druglikeness of a compound. orientjchem.orgrsc.orgresearchgate.net These predictions are based on the calculation of various physicochemical descriptors that correlate with a molecule's pharmacokinetic behavior.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that influences a molecule's ability to cross biological membranes. For 1,8-naphthyridine scaffolds, in silico tools can predict logP values based on the molecular structure. The presence of a chlorine atom in this compound is expected to increase its lipophilicity, while the cyclopropyl group also contributes to this property.

Table 1: Predicted Physicochemical Properties for Representative 1,8-Naphthyridine Scaffolds

| Descriptor | Predicted Value Range | Influence on Chemical Design |

|---|---|---|

| LogP (Lipophilicity) | 2.0 - 4.0 | Affects solubility and membrane permeability. |

| TPSA (Ų) | 25.0 - 50.0 | Influences permeability and oral bioavailability. |

| Number of Rotatable Bonds | 1 - 5 | Impacts conformational flexibility and binding affinity. |

Drug-likeness models, such as Lipinski's Rule of Five, use simple physicochemical descriptors to assess the potential of a compound to be an orally active drug. acs.org These rules consider molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

The 1,8-naphthyridine nucleus contains two hydrogen bond acceptors (the nitrogen atoms). The number of hydrogen bond donors will depend on the nature of the substituents. For this compound, there are no hydrogen bond donors. The molecular weight of this compound is relatively low, which is generally favorable for good absorption and distribution.

Computational tools can rapidly calculate these descriptors for large libraries of virtual compounds, allowing chemists to prioritize the synthesis of molecules with a higher probability of possessing favorable ADME properties.

Table 2: Drug-Likeness Descriptors for a Typical 1,8-Naphthyridine Core

| Descriptor | Typical Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | ≤ 500 |

| LogP | < 5 | ≤ 5 |

| Hydrogen Bond Donors | 0 - 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 - 4 | ≤ 10 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1,8-Naphthyridine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For 1,8-naphthyridine analogs, QSAR studies have been instrumental in identifying the key structural features that contribute to their therapeutic effects. researchgate.netekb.eg

QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with the observed biological activity. nih.gov These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices).

Successful QSAR models for 1,8-naphthyridine derivatives have been developed for various biological activities. nih.gov These models can have high predictive power, as indicated by statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). A predictive QSAR model can be used to estimate the activity of newly designed compounds before they are synthesized, thus saving time and resources in the drug discovery process. The insights gained from the interpretation of the QSAR models can guide the rational design of more potent and selective 1,8-naphthyridine analogs.

Table 3: Common Descriptors Used in QSAR Models for 1,8-Naphthyridine Analogs

| Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule, affecting binding pocket fit. |

| Topological | Wiener index, Balaban index | Encodes information about molecular branching and connectivity. |

| Thermodynamic | LogP, Hydration energy | Describes solubility and partitioning behavior. |

Vi. Role As Chemical Scaffolds and Intermediates in Advanced Synthetic Chemistry

1,8-Naphthyridine (B1210474) as a Privileged Heterocyclic Scaffold in Chemical Synthesis

The 1,8-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. This bicyclic heteroaromatic structure, composed of two fused pyridine (B92270) rings, provides a rigid, planar framework that is amenable to functionalization. The presence of two nitrogen atoms allows for hydrogen bonding interactions, while the aromatic system can engage in π-stacking, both of which are critical for molecular recognition processes at biological targets.

The inherent rigidity and well-defined geometry of the 1,8-naphthyridine scaffold make it an excellent starting point for the synthesis of complex molecular architectures. Chemists can strategically modify various positions on the rings to introduce a wide array of functional groups, thereby constructing intricate three-dimensional structures. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, are frequently employed to attach different substituents, leading to the creation of molecules with potential applications in various fields of chemical research.

In the realm of diversity-oriented synthesis (DOS), the goal is to generate large collections of structurally diverse small molecules for biological screening. The 1,8-naphthyridine skeleton is an ideal platform for DOS because it presents multiple points for chemical modification. By systematically altering the substituents around the core, vast libraries of related but distinct compounds can be rapidly assembled. This strategy enables a broad exploration of chemical space, enhancing the likelihood of discovering novel molecules with interesting properties.

Applications in the Design of Chemical Probes and Tools for Molecular Target Exploration

The structural features of the 1,8-naphthyridine unit have made it a valuable component in the design of chemical probes. These specialized molecules are instrumental in the study of biological systems, aiding in the identification and validation of new molecular targets for further investigation.

The 1,8-naphthyridine framework is a recurring motif in the structure of numerous enzyme inhibitors. Its ability to act as a mimic for endogenous purine (B94841) structures and its capacity for crucial intermolecular interactions make it a suitable scaffold for targeting enzyme active sites.

DNA Gyrase and Topoisomerase II: The 1,8-naphthyridine core is a key structural element in certain antibacterial agents that function by inhibiting DNA gyrase and topoisomerase II, enzymes vital for bacterial DNA replication.

Kinases: Kinases are a major class of enzymes involved in cellular signaling, and their malfunction is linked to various diseases. The 1,8-naphthyridine scaffold has been widely utilized in the development of potent and selective kinase inhibitors. Strategic modification of the scaffold allows for the fine-tuning of inhibitory activity and selectivity against specific kinases.

Table of 1,8-Naphthyridine-Based Enzyme Inhibitors

| Target Enzyme | Application Area | Key Interaction Feature |

|---|---|---|

| DNA Gyrase | Antibacterial Studies | Interference with DNA coiling |

| Topoisomerase II | Anticancer Research | Inhibition of DNA decatenation |

The 1,8-naphthyridine scaffold has also been successfully used to design and synthesize ligands for various G-protein coupled receptors, such as adenosine (B11128) receptors. The rigid nature of the scaffold allows for the precise orientation of substituents to achieve high-affinity binding and selectivity for specific receptor subtypes.

Development of Hybrid Molecules Containing 1,8-Naphthyridine Units

Molecular hybridization is a strategy that involves combining distinct pharmacophoric units to create a single new molecule with potentially enhanced or synergistic activities. The 1,8-naphthyridine moiety is a frequently used component in the construction of such hybrid molecules. By linking the 1,8-naphthyridine scaffold to other bioactive fragments, researchers can develop novel compounds designed to interact with multiple biological targets or to possess improved physicochemical properties. This approach has led to the synthesis of hybrid molecules that have been investigated for a range of potential applications in chemical and biological research.

Use of 5-Chloro-2-cyclopropyl-1,8-Naphthyridine in Catalyst Design or Materials Science

Current scientific literature does not provide specific examples of this compound being directly utilized as a primary component in catalyst design or in the development of new materials. While the broader family of naphthyridine compounds is recognized for its versatility in various chemical applications, including the synthesis of ligands for metal complexes, detailed research findings on the application of this particular chloro-substituted cyclopropyl (B3062369) naphthyridine in catalysis and materials science are not presently available.

The general class of 1,8-naphthyridines has been explored in the synthesis of various derivatives, some of which possess applications in medicinal chemistry. For instance, derivatives of 1,8-naphthyridine are known to exhibit a range of biological activities. However, the specific role of the 5-chloro-2-cyclopropyl substitution pattern in facilitating applications in catalyst design or materials science has not been documented in the available research.

Further research would be necessary to explore the potential of this compound as a scaffold in these advanced fields. Its structural features, including the chlorine atom which can act as a leaving group for further functionalization, and the rigid naphthyridine core, could theoretically be exploited in the design of novel catalysts or functional organic materials. However, at present, there are no established studies to substantiate such applications.

Vii. Future Directions and Research Perspectives in 1,8 Naphthyridine Chemistry

Advancements in Green Chemistry Methodologies for 1,8-Naphthyridine (B1210474) Synthesis

The synthesis of 1,8-naphthyridines is increasingly guided by the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials. A significant development is the use of water as a solvent for the Friedländer reaction, a key method for synthesizing these compounds. rsc.orgnih.gov This approach offers a more environmentally benign alternative to traditional organic solvents. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and increased selectivity compared to conventional heating methods. researchgate.netekb.eg The use of ionic liquids as catalysts and solvents is another promising green methodology, with some ionic liquids demonstrating high catalytic activity and potential for recycling. acs.org

Comparison of Green Synthesis Methodologies for 1,8-Naphthyridines

| Methodology | Key Advantages | Example Catalyst/Solvent | Reference |

|---|---|---|---|

| Aqueous Friedländer Reaction | Environmentally benign solvent, high yields | Water, Choline (B1196258) Hydroxide (B78521) | rsc.orgnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Triethylamine, Pd(PPh3)4 | researchgate.net |

| Ultrasonic Irradiation | Improved reaction rates and yields under mild conditions | Not specified | ekb.eg |

| Ionic Liquid Catalysis | Recyclable catalyst/solvent, high yields, simple workup | [Bmmim][Im] | acs.org |

Exploration of Novel Reactivity Patterns and Synthetic Transformations for 1,8-Naphthyridines

The versatility of the 1,8-naphthyridine scaffold stems from its reactivity, which allows for a wide range of chemical modifications. researchgate.net The classic Friedländer synthesis continues to be refined, while other methods like the Vilsmeier-Haack reaction and multi-component condensation reactions provide alternative routes to functionalized 1,8-naphthyridines. organic-chemistry.orgekb.egnih.gov

Current research is focused on developing novel synthetic transformations to introduce diverse functional groups onto the 1,8-naphthyridine core. This includes the synthesis of derivatives with cyclopropyl (B3062369) groups, such as 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine, through multi-step reaction sequences. nih.govresearchgate.net The development of one-pot synthesis methods is also a key area of interest, offering a more efficient approach to complex 1,8-naphthyridine derivatives. researchgate.netacs.org

Overview of Synthetic Transformations for 1,8-Naphthyridines

| Reaction Type | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Friedländer Synthesis | Condensation of an o-aminoaromatic aldehyde or ketone with a compound containing an α-methylene group. | Varies, can be catalyzed by acids, bases, or metal catalysts. | nih.govorganic-chemistry.org |

| Vilsmeier-Haack Reaction | Cyclization reaction to produce chloro-formyl-1,8-naphthyridines. | Phosphorous oxychloride, Dimethylformamide | ekb.egnih.gov |

| Multi-component Condensation | One-pot synthesis involving three or more reactants. | Lewis acids, such as N-bromosulfonamide. | organic-chemistry.org |

| Grignard Reaction | Formation of carbon-carbon bonds to introduce substituents. | Grignard reagents (e.g., cyclopropylmagnesium bromide). | nih.gov |

Integration of Artificial Intelligence and Machine Learning in 1,8-Naphthyridine Chemical Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and synthesis of new chemical entities, including 1,8-naphthyridine derivatives. nih.govmit.edu These computational tools can analyze vast datasets to predict the properties of novel molecules, identify promising drug candidates, and optimize synthetic routes. astrazeneca.comnsf.gov

In the context of 1,8-naphthyridine chemistry, AI and ML can be used for virtual screening of compound libraries to identify potential inhibitors of specific biological targets. springernature.com These technologies can also aid in the development of quantitative structure-activity relationships (QSAR), which are mathematical models that relate the chemical structure of a compound to its biological activity. nsf.gov

Applications of AI and Machine Learning in Chemical Design

| Application | Description | Potential Impact on 1,8-Naphthyridine Research |

|---|---|---|

| Virtual Screening | Computational screening of large compound libraries to identify potential drug candidates. | Accelerated discovery of new 1,8-naphthyridine-based drugs. springernature.com |

| De Novo Drug Design | Generative models that can design novel molecules with desired properties. | Creation of new 1,8-naphthyridine scaffolds with optimized activity and safety profiles. springernature.com |

| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. | More efficient lead optimization and a better understanding of structure-activity relationships. nsf.gov |

| Retrosynthesis Planning | Predicting the optimal synthetic route for a target molecule. | More efficient and cost-effective synthesis of complex 1,8-naphthyridine derivatives. springernature.com |

Expanding the Scope of 1,8-Naphthyridine as a Scaffold in Niche Chemical Applications

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. tandfonline.comnih.gov Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.netresearchgate.netnih.gov For instance, certain 1,8-naphthyridine derivatives have been investigated for their ability to enhance the activity of antibiotics against multi-resistant bacterial strains. mdpi.com

Beyond medicine, 1,8-naphthyridines are finding applications in materials science. Their ability to form stable complexes with metal ions makes them useful as ligands in catalysis and as building blocks for functional materials. ossila.com The unique photophysical properties of some 1,8-naphthyridine derivatives also make them candidates for use in organic light-emitting diodes (OLEDs) and chemical sensors.

Diverse Applications of 1,8-Naphthyridine Derivatives

| Application Area | Specific Use | Example Derivative Class | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anticancer, antibacterial, antiviral, anti-inflammatory | Various substituted 1,8-naphthyridines | tandfonline.comnih.govresearchgate.netnih.govnih.govresearchgate.netnih.gov |

| Antibiotic Modulation | Enhancing the efficacy of existing antibiotics | 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | mdpi.com |

| Materials Science | Ligands for metal complexes, components of OLEDs | Functionalized 1,8-naphthyridines | ossila.com |

| Corrosion Inhibition | Protecting metal surfaces from corrosion | 1,8-Naphthyridine-based ionic liquids | acs.org |

Unraveling Complex Molecular Mechanisms Through Advanced Computational Studies of 1,8-Naphthyridines

Computational chemistry plays a crucial role in understanding the behavior of 1,8-naphthyridine derivatives at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict how these compounds interact with biological targets. rsc.orgnih.gov These studies can provide insights into the mechanism of action of 1,8-naphthyridine-based drugs and guide the design of more potent and selective compounds. nih.gov

Density Functional Theory (DFT) calculations are another powerful tool for studying the electronic structure and reactivity of 1,8-naphthyridines. ias.ac.in These calculations can help to elucidate reaction mechanisms and predict the spectroscopic properties of novel compounds. ias.ac.in For example, computational studies have been used to investigate the inhibition of the p53-MDM2/X interaction by a 1,8-naphthyridine-containing compound, providing a deeper understanding of its potential as an anticancer agent. nih.govresearchgate.net

Computational Methods in 1,8-Naphthyridine Research

| Method | Application | Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting the binding mode of a ligand to a receptor. | Identification of key interactions, prediction of binding affinity. | rsc.orgnih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of a molecular system over time. | Assessment of binding stability, understanding conformational changes. | rsc.orgnih.govnih.gov |

| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. | Elucidation of reaction mechanisms, prediction of spectroscopic properties. | ias.ac.in |

| Quantum Mechanical (QM) Calculations | Studying the stability, reactivity, and optical properties of molecules. | Comparison of the properties of different 1,8-naphthyridine derivatives. | nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Chloro-2-cyclopropyl-1,8-naphthyridine, and what intermediates are critical for yield improvement?

- Methodological Answer : The synthesis typically involves halogenation and cyclopropane ring introduction. For example, direct alkylation of 1,8-naphthyridine using cyclopropyl lithium derivatives under controlled temperatures (e.g., -78°C in THF) can introduce the cyclopropyl group . Key intermediates include 2-chloro-1,8-naphthyridine and cyclopropane-bearing electrophiles. Purification via column chromatography or recrystallization is critical, with yields improved by optimizing stoichiometry and reaction time .

Q. How does the cyclopropyl substituent at position 2 influence the compound’s electronic and steric properties?

- Methodological Answer : The cyclopropyl group introduces significant steric hindrance due to its rigid three-membered ring structure, which can impede interactions with planar biological targets (e.g., enzymes). Electronic effects are minimal compared to electron-withdrawing groups like nitro or chloro, but the group’s sp³ hybridization alters electron density distribution in the naphthyridine core. Computational methods (DFT) and X-ray crystallography are recommended to validate these effects .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions and confirms cyclopropane integration (e.g., characteristic splitting patterns for cyclopropyl protons) .

- HRMS : Validates molecular weight and isotopic patterns for chlorine .

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹) .

- X-ray Diffraction : Resolves steric effects of the cyclopropyl group .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., chloro vs. cyclopropyl) modulate binding affinity to DNA or enzymes?

- Methodological Answer : Isothermal titration calorimetry (ITC) and fluorescence titration can quantify binding constants (Kd). For example, methyl or chloro groups enhance hydrophobic interactions, while bulky substituents like cyclopropyl reduce entropy loss during binding. A study on 2-amino-1,8-naphthyridines showed that methyl substitutions increased DNA binding affinity by 60-fold due to reduced entropy penalties . Similar experiments with this compound should compare ΔG and ΔCp values against analogs .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

- Methodological Answer :

- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or topoisomerase) to isolate mechanisms.

- Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace cyclopropyl with methyl) and test activity.

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ values) and adjust for experimental variables (pH, solvent) .

Q. What design principles enhance selectivity when modifying the naphthyridine core for specific enzyme inhibition?

- Methodological Answer :

- Position-Specific Substitutions : Chloro at position 5 improves DNA intercalation (as seen in voreloxin analogs), while cyclopropyl at position 2 may reduce off-target binding .

- Hybridization with Pharmacophores : Conjugate with known enzyme inhibitors (e.g., quinoline moieties) via Suzuki coupling .

- Table: Comparative Activity of Naphthyridine Derivatives

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.